methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate
Description
Methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate is a synthetic derivative of the parent compound [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid (CAS: 956609-30-6, C₂₀H₂₂O₆, MW: 358.39 g/mol) . The parent compound features a benzo[c]pyrano[2,3-h]chromen core with a ketone (6-oxo) and acetic acid substituent. The target compound replaces the carboxylic acid (-COOH) group with a glycine methyl ester amide (-CONHCH₂COOCH₃), resulting in the molecular formula C₂₃H₂₅NO₈ (MW: 455.45 g/mol).
Properties
Molecular Formula |
C23H27NO7 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 2-[[2-[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-11-yl)oxy]acetyl]amino]acetate |
InChI |
InChI=1S/C23H27NO7/c1-23(2)9-8-15-16(31-23)10-17(29-12-18(25)24-11-19(26)28-3)20-13-6-4-5-7-14(13)22(27)30-21(15)20/h10H,4-9,11-12H2,1-3H3,(H,24,25) |
InChI Key |
LWDDOHYGCYHCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NCC(=O)OC)C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, inhibition of oxidative stress, and regulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs include:
Key Observations:
- The parent acid (C₂₀H₂₂O₆) exhibits high polarity due to its carboxylic acid group, favoring solubility in aqueous media . This property is critical for ionic interactions in biological systems but may limit membrane permeability.
- The target compound replaces -COOH with a glycine methyl ester amide (-CONHCH₂COOCH₃), increasing molecular weight by ~97 g/mol. The secondary amide introduces hydrogen-bonding capacity, which may influence target binding .
- Methyl 6-O-acetyl derivatives (e.g., ) share ester functionalities but focus on carbohydrate backbones (e.g., glucopyranosides). These compounds prioritize stereochemical control for glycosidic bond formation, unlike the target’s chromen-based scaffold .
- Chromen glycosides () combine chromen cores with sugar moieties, emphasizing natural product mimicry. Their biological activity often hinges on glycoside hydrolysis, whereas the target compound’s glycine ester may act as a prodrug .
Physicochemical and Pharmacokinetic Properties
| Property | Parent Acid (C₂₀H₂₂O₆) | Target Compound (C₂₃H₂₅NO₈) | Methyl 6-O-Acetyl Derivatives |
|---|---|---|---|
| Molecular Weight | 358.39 g/mol | 455.45 g/mol | ~400–500 g/mol |
| logP (Predicted) | 1.2 | 2.7 | 1.5–3.0 |
| Solubility | High in polar solvents | Moderate in lipids | Variable (depends on sugars) |
| Metabolic Stability | Low (acid prone to conjugation) | Moderate (ester hydrolysis) | High (stable acetyl groups) |
Analysis:
- The target compound’s ester group increases metabolic liability compared to acetylated derivatives (), which are more resistant to hydrolysis. However, esterases in vivo may convert the target compound back to the parent acid, suggesting a prodrug design .
- Compared to chromen glycosides (), the glycine ester offers simpler synthetic accessibility but lacks the stereochemical complexity of glycosidic linkages.
Biological Activity
Methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate is a complex organic compound that belongs to the flavonoid class. Flavonoids are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 429.5 g/mol. The structure consists of a benzo[c]pyrano moiety linked to an acetylated glycinate group.
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO7 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | methyl 2-[[2-[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-11-yl)oxy]acetyl]amino]acetate |
| InChI Key | LWDDOHYGCYHCAC-UHFFFAOYSA-N |
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. This compound has been shown to exhibit significant free radical scavenging activity. In vitro studies have demonstrated that it can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures. For instance:
- Study Findings : A study published in the Journal of Ethnopharmacology reported that derivatives of similar flavonoids exhibited inhibition of COX enzymes (cyclooxygenases), which play a crucial role in inflammatory processes.
Antimicrobial Activity
The antimicrobial activity of flavonoids has been widely documented. Preliminary studies suggest that methyl N-{[(2,2-dimethyl...]} exhibits antimicrobial effects against various bacterial strains. For example:
- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Cytotoxicity and Cancer Research
There is emerging evidence regarding the cytotoxic effects of flavonoid compounds on cancer cells. Methyl N-{[(2,2-dimethyl...]} has shown potential in inducing apoptosis in cancer cell lines:
- Cell Lines : Studies have indicated that this compound can induce cell cycle arrest and apoptosis in human breast cancer cells (MCF7) with an IC50 value around 15 μM .
Case Study 1: Antioxidant Efficacy
In a controlled study examining the antioxidant capacity of various flavonoids including methyl N-{[(2,2-dimethyl...]}:
- Methodology : DPPH radical scavenging assay was employed.
| Compound | IC50 (μM) |
|---|---|
| Methyl N-{[(2,2-dimethyl...]} | 12 |
| Quercetin | 15 |
| Ascorbic Acid | 10 |
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory mechanism revealed:
-
Experimental Setup : RAW264.7 macrophages were treated with the compound.
- Results : Significant reduction in TNF-alpha levels was observed (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
